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Compound of Interest

Compound Name: Lesopitron

Cat. No.: B1674771 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Lesopitron is a potent and selective 5-HT1A receptor agonist that has been investigated for its

anxiolytic properties. As a member of the azapirone class of compounds, its chemical structure,

2-(4-(4-(4-chloropyrazol-1-yl)butyl)-1-piperazinyl)pyrimidine, offers a key scaffold for the

development of novel therapeutic agents targeting the serotonergic system.[1][2][3] This

document provides detailed application notes and protocols for the synthesis of Lesopitron,

along with an overview of its mechanism of action.

Chemical Information
Property Value Reference

IUPAC Name

2-[4-[4-(4-chloropyrazol-1-

yl)butyl]piperazin-1-

yl]pyrimidine

[1][4]

Molecular Formula C15H21ClN6

Molecular Weight 320.82 g/mol

CAS Number 132449-46-8
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The synthesis of Lesopitron can be achieved through a multi-step process involving the

preparation of key intermediates followed by their coupling. The following protocols are based

on established synthetic routes for analogous arylpiperazine compounds.

Diagram of Synthetic Workflow

Intermediate 1 Synthesis Intermediate 2 Synthesis

Final Coupling Reaction

1-(4-halobutyl)-4-chloropyrazole

Lesopitron

Coupling

1-(2-pyrimidinyl)piperazine

Coupling

Click to download full resolution via product page

Caption: Synthetic workflow for Lesopitron.

Experimental Protocols
Protocol 1: Synthesis of 1-(2-pyrimidinyl)piperazine (Intermediate 2)

This protocol describes the synthesis of the piperazinylpyrimidine core of Lesopitron.

Materials:

2-Chloropyrimidine

Piperazine (anhydrous)

Potassium carbonate (K2CO3)

Water
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Chloroform

Procedure:

In a round-bottom flask equipped with a stirrer, dissolve piperazine (45 mmol) and potassium

carbonate (16.5 mmol) in water (20 mL).

Heat the mixture to 50-65°C.

Add 2-chloropyrimidine (18 mmol) in portions to the stirred solution.

Maintain the reaction mixture at 60-65°C for 1 hour.

Cool the mixture to 35°C. A solid by-product, 1,4-bis(pyrimidinyl)piperazine, may precipitate.

Remove any solid by-product by filtration.

Extract the filtrate three times with chloroform.

Combine the organic phases, dry over anhydrous sodium sulfate (Na2SO4), and concentrate

under reduced pressure to yield 1-(2-pyrimidinyl)piperazine as a yellow oil. The product can

often be used in the next step without further purification.

Protocol 2: Synthesis of Lesopitron

This protocol details the coupling of the two key intermediates to form Lesopitron.

Materials:

1-(2-pyrimidinyl)piperazine

1-(4-halobutyl)-4-chloropyrazole (e.g., 1-(4-bromobutyl)-4-chloropyrazole)

Anhydrous polar solvent (e.g., ethanol, propanol, butanol, or dimethylformamide)

Acid scavenger (e.g., triethylamine or pyridine)

Procedure:
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Dissolve 1-(2-pyrimidinyl)piperazine in an inert polar solvent.

Add an equimolar amount of 1-(4-halobutyl)-4-chloropyrazole.

Add an excess of an acid scavenger, such as triethylamine or pyridine.

Heat the reaction mixture to a temperature between 80-120°C.

Monitor the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature.

Remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain Lesopitron.

Mechanism of Action: 5-HT1A Receptor Signaling
Lesopitron exerts its effects as a selective agonist at serotonin 5-HT1A receptors. These

receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of

intracellular signaling events.

Diagram of 5-HT1A Receptor Signaling Pathway
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Caption: Simplified 5-HT1A receptor signaling pathway.

Activation of the 5-HT1A receptor by an agonist like Lesopitron leads to the activation of

inhibitory G-proteins (Gi/o). This has two primary downstream effects:

Inhibition of Adenylyl Cyclase: The activated G-protein inhibits the enzyme adenylyl cyclase,

which in turn leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
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This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The G-

protein also directly activates GIRK channels, leading to an efflux of potassium ions (K+)

from the neuron. This results in hyperpolarization of the neuronal membrane, making it less

likely to fire an action potential.

Together, these signaling events contribute to the overall inhibitory effect on neuronal activity,

which is thought to underlie the anxiolytic effects of 5-HT1A receptor agonists.

Derivatives of Lesopitron
The chemical scaffold of Lesopitron, particularly the arylpiperazine moiety, is a common

feature in many centrally acting drugs. The synthesis of derivatives can be explored by

modifying several key positions:

Substitution on the Pyrimidine Ring: The pyrimidine ring can be substituted at various

positions to alter the electronic properties and steric bulk of the molecule, potentially

modulating receptor affinity and selectivity.

Modification of the Pyrazole Ring: The chloro-substituent on the pyrazole ring can be

replaced with other functional groups to investigate their impact on biological activity.

Altering the Butyl Linker: The length and nature of the four-carbon chain connecting the

piperazine and pyrazole rings can be varied to optimize the spatial orientation of the

pharmacophores for receptor binding.

The synthesis of such derivatives would generally follow a similar synthetic strategy to that of

Lesopitron, with the appropriate modifications to the starting materials and intermediates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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